Enalapril tert-Butyl Ester is classified as an angiotensin-converting enzyme inhibitor. It is a derivative of enalapril, which is widely used in treating hypertension and heart failure. The compound has the following specifications:
The synthesis of Enalapril tert-Butyl Ester involves several steps and can be achieved through various methods. One notable approach includes the reaction of L-Alanyl-L-proline tert-butyl ester with α-bromo ethyl ester of benzenebutanoic acid under specific conditions. The key parameters for this synthesis are:
This method highlights the importance of reaction conditions in achieving optimal yields and purity.
The molecular structure of Enalapril tert-Butyl Ester features a complex arrangement that contributes to its biological activity. The structure consists of:
The three-dimensional conformation allows for effective binding to the active site of the enzyme, facilitating its inhibitory action .
Enalapril tert-Butyl Ester can undergo various chemical transformations, primarily hydrolysis to yield enalaprilat, the active form. This transformation is critical for its therapeutic efficacy. The hydrolysis reaction can be influenced by:
Additionally, it can participate in esterification and amidation reactions, further expanding its utility in synthetic organic chemistry .
The mechanism of action of Enalapril tert-Butyl Ester involves its conversion to enalaprilat within the body. Enalaprilat acts by inhibiting the angiotensin-converting enzyme, leading to decreased production of angiotensin II—a potent vasoconstrictor. This results in:
Enalapril tert-Butyl Ester exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations where solubility and stability are critical factors .
Enalapril tert-Butyl Ester serves multiple roles in scientific research and pharmaceutical development:
The versatility of this compound underscores its significance in both clinical applications and research settings .
Enalapril tert-butyl ester (CAS: 108428-39-3) is an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Its molecular formula is C₂₄H₃₆N₂O₅, with a molecular weight of 432.55 g/mol [1] [7]. Structurally, it features:
Table 1: Stereoisomers of Enalapril tert-Butyl Ester
Stereoisomer | Retention Time (min) | Relative Polarity | Biological Activity |
---|---|---|---|
(S,S,S)-form | 4.14 | Low | ACE-inhibitory |
(S,R,S)-form | 4.31 | Moderate | Inactive |
(S,S,R)-form | 5.26 | High | Inactive |
Deuterated analogs like Enalapril-d₅ tert-butyl ester (CID 45039128, C₂₄H₃₁D₅N₂O₅) incorporate five deuterium atoms, typically at the ethyl group or phenylbutyl chain [3]. Key applications include:
Table 2: Isotopic Variants of Enalapril tert-Butyl Ester
Compound | Molecular Formula | Exact Mass (g/mol) | Primary Use |
---|---|---|---|
Enalapril tert-butyl ester | C₂₄H₃₆N₂O₅ | 432.55 | Synthetic intermediate |
Enalapril-d₅ tert-butyl ester | C₂₄H₃₁D₅N₂O₅ | 437.58 | Metabolic studies |
Tert-butyl vs. Ethyl Esters:
Hybrid Prodrug Derivatives:
Novel phenolic acid/dipeptide/borneol hybrids (e.g., 7a and 7g) incorporate enalapril-like dipeptides but replace the ethyl ester with bornyl moieties:
Table 3: Comparison of Enalapril-Based Esters and Hybrid Derivatives
Compound | Ester Group | log P | Hydrolysis Half-life (h) | ACE IC₅₀ (µM) |
---|---|---|---|---|
Enalapril ethyl ester | -COOCH₂CH₃ | 1.20 | 0.9 | 0.10 |
Enalapril tert-butyl ester | -COOC(CH₃)₃ | 2.01 | 2.7 | Inactive* |
Borneol hybrid 7g | Borneol | 3.15 | 5.2 | 0.02 |
*Requires hydrolysis to enalaprilat for activity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1